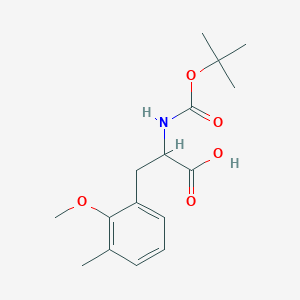
4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a bromine atom, a nitro group, and a cyclohexylmethyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline can be achieved through several methods. One common approach involves the nitration of 4-bromo-3-methylacetanilide followed by the reduction of the nitro group to an amine. The cyclohexylmethyl group can then be introduced through a nucleophilic substitution reaction.
Nitration: The nitration of 4-bromo-3-methylacetanilide is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Reduction: The nitro group is reduced to an amine using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The cyclohexylmethyl group is introduced through a nucleophilic substitution reaction using cyclohexylmethyl chloride and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
化学反応の分析
Types of Reactions
4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are carried out using bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The bromine atom and cyclohexylmethyl group contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
4-Bromo-N-cyclohexyl-3-methylbenzamide: Similar structure but lacks the nitro group.
4-Bromo-N-(cyclohexylmethyl)-3-methylaniline: Similar structure but lacks the nitro group.
4-Bromo-N-(cyclohexylmethyl)-2-nitroaniline: Similar structure but with a different position of the nitro group.
Uniqueness
4-Bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline is unique due to the presence of both the nitro group and the cyclohexylmethyl group, which confer specific chemical and biological properties
特性
IUPAC Name |
4-bromo-N-(cyclohexylmethyl)-3-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-10-12(15)7-8-13(14(10)17(18)19)16-9-11-5-3-2-4-6-11/h7-8,11,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXIZFDKQTXYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NCC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














